molecular formula C15H10O5S B14659900 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid CAS No. 51763-16-7

7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid

Cat. No.: B14659900
CAS No.: 51763-16-7
M. Wt: 302.3 g/mol
InChI Key: HOJKPKWYXUGOEZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid typically involves the reaction of 3-chlorothioxanthen-9-one-10,10-dioxide with commercially available 3-carboxylic acid thioxanthen-9-one-10,10-dioxide . The reaction conditions often include the use of solvents like dry acetone and catalysts such as anhydrous potassium carbonate at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dry acetone.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thioxanthene derivatives.

    Substitution: Formation of azide derivatives.

Mechanism of Action

The mechanism of action of 7-Methyl-9,10,10-trioxo-9,10-dihydro-10lambda~6~-thioxanthene-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Properties

CAS No.

51763-16-7

Molecular Formula

C15H10O5S

Molecular Weight

302.3 g/mol

IUPAC Name

7-methyl-9,10,10-trioxothioxanthene-3-carboxylic acid

InChI

InChI=1S/C15H10O5S/c1-8-2-5-12-11(6-8)14(16)10-4-3-9(15(17)18)7-13(10)21(12,19)20/h2-7H,1H3,(H,17,18)

InChI Key

HOJKPKWYXUGOEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C3=C(C2=O)C=CC(=C3)C(=O)O

Origin of Product

United States

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